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Compound of Interest

Compound Name: JH-II-127

Cat. No.: B608186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain penetrance of JH-II-127,

a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The document

collates and presents key quantitative data, detailed experimental methodologies, and visual

representations of relevant biological pathways and experimental workflows to facilitate a

thorough understanding of the central nervous system (CNS) distribution of this compound.

Introduction to JH-II-127
JH-II-127 is a pyrrolopyrimidine-based small molecule inhibitor targeting the kinase activity of

LRRK2.[1][2] Activating mutations in the LRRK2 gene are a significant genetic risk factor for

both familial and sporadic Parkinson's disease, making LRRK2 a compelling therapeutic target.

Effective inhibition of LRRK2 in the brain is crucial for potential disease-modifying therapies.

JH-II-127 has been specifically designed and evaluated for its ability to cross the blood-brain

barrier and engage its target in the CNS.[1][2]

Quantitative Pharmacokinetic and In Vitro Potency
Data
The following tables summarize the key pharmacokinetic parameters of JH-II-127 in mice and

its in vitro potency against various forms of the LRRK2 enzyme.
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Table 1: Pharmacokinetic Parameters of JH-II-127 in
C57BL/6 Mice[2]

Matrix

Route
of
Admini
stratio
n

Dose
(mg/kg
)

Tmax
(h)

Cmax
(ng/mL
)

AUC_l
ast
(h·ng/
mL)

T_1/2
(h)

Brain/
Plasm
a Ratio

Bioava
ilabilit
y (%)

Plasma

Intraven

ous

(i.v.)

2 - 1604 533 0.66 - -

Plasma
Oral

(p.o.)
10 1 803 3095 - - 116

Brain

Intraven

ous

(i.v.)

2 - 1344 239 0.23 0.45 -

Brain
Oral

(p.o.)
10 1 247 688 - - -

Table 2: In Vitro Inhibitory Potency of JH-II-127 against
LRRK2 Variants[3]

LRRK2 Variant IC50 (nM)

Wild-Type 6.6

G2019S Mutant 2.2

A2016T Mutant 47.7

G2019S + A2016T Double Mutant 3080

Experimental Protocols
This section details the methodologies employed in the key experiments to assess the brain

penetrance and efficacy of JH-II-127.
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In Vivo Pharmacokinetic Study in Mice[2]
Animal Model: Male C57BL/6 mice were used for the pharmacokinetic studies.

Drug Formulation and Administration: For intravenous (i.v.) administration, JH-II-127 was

formulated in 10% DMSO, 10% Tween 80, and 80% water. For oral (p.o.) administration, the

compound was prepared in 0.5% methylcellulose and 0.1% Tween 80 in water.

Dosing: A single dose of 2 mg/kg was administered intravenously, and a single dose of 10

mg/kg was given orally.

Sample Collection: Blood samples were collected at various time points post-administration.

Brain tissue was also collected to determine CNS penetration.

Bioanalytical Method: The concentrations of JH-II-127 in plasma and brain homogenates

were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method.

In Vivo Pharmacodynamic Study[2]
Animal Model: Male C57BL/6 mice were utilized.

Dosing and Administration: JH-II-127 was administered via oral gavage at doses of 10, 30,

and 100 mg/kg.

Tissue Collection and Processing: At specified times after dosing, mice were euthanized, and

brain, spleen, and kidney tissues were collected. Tissues were homogenized in lysis buffer

containing phosphatase and protease inhibitors.

Western Blot Analysis: The levels of phosphorylated LRRK2 at serine 935 (pSer935-LRRK2)

and total LRRK2 were determined by Western blot analysis of the tissue lysates. This

allowed for the assessment of target engagement and inhibition in the brain and peripheral

tissues.

In Vitro LRRK2 Inhibition Assays[3]
Cell Lines: Human Embryonic Kidney (HEK293) cells and mouse embryonic fibroblast

(Swiss 3T3) cells were used. HEK293 cells were engineered to stably express different
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forms of LRRK2 (wild-type and mutants).

Compound Treatment: Cells were treated with varying concentrations of JH-II-127 or DMSO

as a control for 90 minutes.

Cell Lysis and Western Blotting: Following treatment, cells were lysed, and the lysates were

subjected to immunoblotting to detect the phosphorylation status of LRRK2 at serines 910

and 935, as well as total LRRK2 levels.

Visualizations: Signaling Pathways and
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the LRRK2 signaling

pathway and the experimental workflow for assessing the brain penetrance of JH-II-127.
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Caption: LRRK2 Signaling Pathway and Inhibition by JH-II-127.
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Caption: Experimental Workflow for Assessing Brain Penetrance.

Conclusion
The data presented in this technical guide demonstrate that JH-II-127 is a potent, selective,

and orally bioavailable LRRK2 inhibitor with excellent brain penetrance. The compound
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effectively crosses the blood-brain barrier in mice, achieving concentrations in the brain

sufficient to robustly inhibit LRRK2 phosphorylation. The favorable pharmacokinetic profile,

including a high oral bioavailability and a significant brain-to-plasma ratio, underscores the

potential of JH-II-127 as a tool for studying LRRK2 biology in the CNS and as a lead compound

for the development of novel therapies for Parkinson's disease. The detailed experimental

protocols provided herein should serve as a valuable resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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